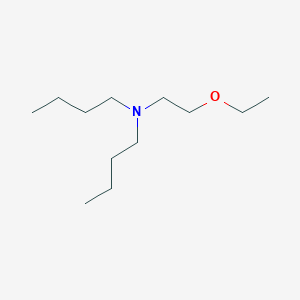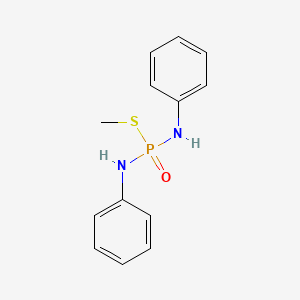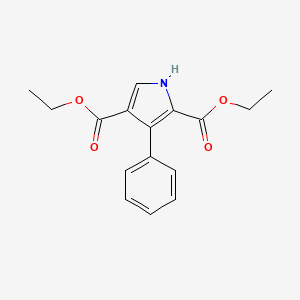
Tin, trimethyl-, sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin, trimethyl-, sulphate is an organotin compound with the chemical formula (CH₃)₃Sn₂SO₄. It is a derivative of tin where three methyl groups are bonded to the tin atom, and the compound is further bonded to a sulphate group. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Tin, trimethyl-, sulphate can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2(CH3)3SnCl+H2SO4→(CH3)3Sn2SO4+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process often includes the use of high-purity reagents and controlled environments to maximize yield and purity. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.
化学反应分析
Types of Reactions
Tin, trimethyl-, sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO₂)
Reduction: Lower oxidation state tin compounds (e.g., SnCl₂)
Substitution: Various organotin derivatives depending on the substituent used.
科学研究应用
Chemistry
Tin, trimethyl-, sulphate is used as a reagent in organic synthesis and catalysis. Its ability to undergo various chemical reactions makes it valuable in the preparation of complex organic molecules.
Biology
In biological research, organotin compounds, including this compound, are studied for their potential antimicrobial and antifungal properties. They are also investigated for their effects on biological systems and potential therapeutic applications.
Medicine
The compound’s potential as an antimicrobial agent has led to research into its use in medical applications, such as coatings for medical devices to prevent infections.
Industry
In the industrial sector, this compound is used in the production of polymers and as a stabilizer in plastics. Its role in catalysis also makes it valuable in various industrial processes.
作用机制
The mechanism by which tin, trimethyl-, sulphate exerts its effects involves interactions with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic processes. Its molecular targets include proteins and nucleic acids, leading to antimicrobial and antifungal effects.
相似化合物的比较
Similar Compounds
- Trimethyltin chloride (CH₃)₃SnCl
- Dimethyltin dichloride (CH₃)₂SnCl₂
- Tetramethyltin (CH₃)₄Sn
Uniqueness
Tin, trimethyl-, sulphate is unique due to its combination of organotin and sulphate groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Conclusion
This compound is a versatile organotin compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and ability to undergo various reactions make it valuable in scientific research and industrial processes
属性
CAS 编号 |
63869-87-4 |
|---|---|
分子式 |
C3H10O4SSn |
分子量 |
260.89 g/mol |
IUPAC 名称 |
trimethylstannyl hydrogen sulfate |
InChI |
InChI=1S/3CH3.H2O4S.Sn/c;;;1-5(2,3)4;/h3*1H3;(H2,1,2,3,4);/q;;;;+1/p-1 |
InChI 键 |
NUMBJEPDYGRUNB-UHFFFAOYSA-M |
规范 SMILES |
C[Sn](C)(C)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)




![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)

methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)

